Field: Industrial Chemistry
Application: Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Field: Pharmaceutical Chemistry
Application: Trifluoromethyl group-containing drugs, including benzamides, have been approved by the FDA for various diseases and disorders .
Results: In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides . Most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .
Field: Medicinal Chemistry
Application: Benzamides form the core moiety of N - [ (substituted 1 H -imidazol-1-yl)propyl]benzamides, with potential as antihypertensive agents .
Field: Pest Control
Application: Broflanilide, a compound containing a benzamide group, is used in non-agricultural settings for general insect control and for vector control as a public health pesticide .
Application: 2-Bromo-6-(trifluoromethyl)benzamide is used in an insecticide composition, particularly one with excellent solubility of the insecticidal component and having high insecticidal effects .
Results: The insecticidal component shows a high fatality effect and persistence even for pests having gained resistance to insecticidal components such as a pyrethroid compound .
2-Bromo-6-(trifluoromethyl)benzamide is an organic compound characterized by its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a benzamide framework. Its molecular formula is CHBrFNO, with a molecular weight of approximately 275.03 g/mol. The compound exhibits notable physical properties, including a melting point of around 188-190 °C and high solubility in organic solvents such as dimethyl sulfoxide and methanol. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (amide) groups enhances its potential as a strong hydrogen bond acceptor, critical for various biological activities and chemical reactivity.
Research indicates that 2-Bromo-6-(trifluoromethyl)benzamide exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties, showing effectiveness against various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The mechanism of action involves inducing apoptosis and cell cycle arrest, thereby inhibiting cell proliferation. Additionally, it demonstrates anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha.
The synthesis of 2-Bromo-6-(trifluoromethyl)benzamide typically involves the following steps:
Industrial methods may involve large-scale bromination processes optimized for high yield and purity, utilizing automated reactors and continuous flow systems to enhance efficiency.
2-Bromo-6-(trifluoromethyl)benzamide has diverse applications across various fields:
Studies on the interactions of 2-Bromo-6-(trifluoromethyl)benzamide with biological targets are ongoing. Preliminary results suggest that it interacts effectively with cellular pathways involved in apoptosis and inflammation. Further research is required to elucidate its full mechanism of action and potential side effects when used therapeutically .
Several compounds share structural similarities with 2-Bromo-6-(trifluoromethyl)benzamide. Here are some notable comparisons:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Fluoro-6-(trifluoromethyl)benzamide | Contains fluorine instead of bromine | Varies |
| 2-Chloro-6-(trifluoromethyl)benzamide | Contains chlorine instead of bromine | Varies |
| 2-Iodo-6-(trifluoromethyl)benzamide | Features iodine in place of bromine | Varies |
| 4-Bromo-N,N-dimethylbenzamide | Bromine substitution at different position | Anticancer properties |
The uniqueness of 2-Bromo-6-(trifluoromethyl)benzamide lies in the presence of the bromine atom, which imparts distinct reactivity compared to its fluorine, chlorine, and iodine analogs. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications.
Electrophilic bromination of 6-(trifluoromethyl)benzamide constitutes the primary route to 2-bromo-6-(trifluoromethyl)benzamide. The reaction leverages the directing effects of the trifluoromethyl (-CF₃) and amide (-CONH₂) groups to achieve ortho-selectivity. Dibromodimethylhydantoin (DBDMH) and N-bromosuccinimide (NBS) are preferred brominating agents due to their controlled reactivity in aprotic solvents like dichloromethane or acetonitrile.
Regiochemical outcomes depend critically on reaction temperature and substituent electronic effects. Low-temperature conditions (-40°C to 0°C) enhance para-selectivity relative to strong π-donor groups, while elevated temperatures increase ortho-bromination probability through kinetic control. For example, bromination of tert-butyldimethylsilyl-protected benzamides at -40°C produces exclusively para-brominated isomers, whereas room-temperature reactions yield mixed ortho/para products.
Table 1: Bromination Conditions and Selectivity Outcomes
| Substrate | Brominating Agent | Temperature | Solvent | ortho:para Ratio | Yield (%) |
|---|---|---|---|---|---|
| 6-(CF₃)benzamide | DBDMH | -40°C | CH₂Cl₂ | 0:100 | 86 |
| 6-(CF₃)benzamide | NBS | 25°C | CH₃CN | 35:65 | 78 |
The amide functionality plays a dual role: it activates the aromatic ring toward electrophilic attack while providing steric hindrance that influences bromine positioning. Tertiary benzamides exhibit enhanced regioselectivity due to reduced rotational freedom about the amide bond, which stabilizes transition states favoring ortho-substitution.
Installation of the trifluoromethyl group precedes or follows bromination depending on the synthetic strategy. Radical trifluoromethylation using bromotrifluoromethane (CF₃Br) under visible-light irradiation provides atom-economic access to -CF₃-substituted intermediates. The process employs fac-Ir(ppy)₃ as a photocatalyst, generating CF₃ radicals through single-electron transfer mechanisms. This method demonstrates exceptional functional group tolerance, enabling late-stage trifluoromethylation of brominated benzamides without affecting halide substituents.
Electrophilic trifluoromethylation reagents like Togni II (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) offer complementary selectivity. Copper-mediated C-H activation with 8-aminoquinoline directing groups enables ortho-specific CF₃ installation on benzamide scaffolds. The bidentate directing group coordinates Cu(II) centers, facilitating oxidative addition of the CF₃⁺ species into the aromatic C-H bond.
Table 2: Trifluoromethylation Methods Comparison
| Method | Reagent | Catalyst | Positional Selectivity | Yield Range (%) |
|---|---|---|---|---|
| Radical | CF₃Br | fac-Ir(ppy)₃ | Non-directed | 55-82 |
| Electrophilic | Togni II | Cu(OAc)₂ | ortho-directed | 36-82 |
The choice between radical and electrophilic pathways depends on substrate complexity. Radical methods suit electron-deficient arenes, while directing-group-assisted electrophilic approaches provide precise regiocontrol for polysubstituted systems.
Polar aprotic solvents dominate 2-bromo-6-(trifluoromethyl)benzamide synthesis due to their ability to stabilize ionic intermediates and dissolve halogenating agents. Dichloromethane enables rapid bromine diffusion at low temperatures (-40°C), minimizing side reactions like dibromination. Acetonitrile proves superior for Cu-catalyzed trifluoromethylation by coordinating metal centers without inducing ligand displacement.
Catalyst design significantly impacts regioselectivity and reaction efficiency. Peptide-based catalysts featuring tertiary amine moieties induce enantioselective bromination through substrate-specific non-covalent interactions. For example, tetrapeptide catalysts achieve 94:6 enantiomeric ratios in tribromination reactions by creating chiral microenvironments that favor one transition state geometry.
Table 3: Solvent-Catalyst Systems and Performance Metrics
| Reaction Step | Solvent | Catalyst | Selectivity Factor | Reaction Time (h) |
|---|---|---|---|---|
| Bromination | CH₂Cl₂ | None | 0:100 para | 8 |
| Trifluoromethylation | CH₃CN | Cu(OAc)₂ | 98% ortho | 12 |
| Enantioselective Bromination | CHCl₃ | Tetrapeptide | 94:6 er | 20 |
Inert atmosphere maintenance (N₂/Ar) proves critical for radical-mediated steps, preventing oxygen quenching of CF₃ radicals. Microwave-assisted heating in dimethyl sulfoxide (DMSO) accelerates oxidation steps during benzamide formation, though DMSO must be rigorously dried to avoid hydrolysis side reactions.
Rhodium(III) catalysis has emerged as a powerful strategy for ortho-C–H functionalization of benzamides, including 2-bromo-6-(trifluoromethyl)benzamide. The reaction typically initiates with N–H deprotonation of the benzamide directing group, forming a five-membered rhodacycle intermediate through concerted metalation-deprotonation (CMD) [1] [4]. This key step positions the Rh(III) center for subsequent ortho-C–H activation, with the bromine and trifluoromethyl substituents influencing the electronic environment of the aromatic ring.
The rhodacycle intermediate exhibits remarkable reactivity toward diverse coupling partners. For instance, diazonaphthalen-2(1H)-ones undergo formal [4 + 1] cyclization with the rhodacycle, leading to lactone products via arylation and intramolecular esterification [1] [8]. Kinetic isotope effect (KIE) studies (kH/kD = 3.2) confirm that C–H bond cleavage is the rate-determining step in these transformations [1]. When paired with α,α-difluoromethylene alkynes, the rhodacycle facilitates hydroarylation through a redox-neutral pathway involving Lossen rearrangement and migratory insertion, bypassing high-energy Rh(V) nitrenoid intermediates [9].
The steric profile of 2-bromo-6-(trifluoromethyl)benzamide significantly impacts reaction outcomes. Computational studies reveal that the trifluoromethyl group’s electron-withdrawing nature accelerates C–H activation by polarizing the aromatic π-system, while the bromine substituent directs regioselectivity through steric guidance [9]. These factors enable selective functionalization at the ortho position relative to the amide group, even in the presence of competing substituents.
The Cp*Ir(III)-catalyzed system provides an efficient route for introducing halogen atoms at the ortho position of 2-bromo-6-(trifluoromethyl)benzamide. Using N-halosuccinimides (NXS) as halogen sources, this method achieves iodination and bromination under mild conditions (60–80°C in 1,2-dichloroethane) [6]. The reaction proceeds via initial formation of a cyclometalated Ir(III) complex, followed by oxidative addition of in situ-generated acetate hypoiodite (from NXS and acetic acid) to form a high-valent Ir(V) intermediate.
Key mechanistic insights include:
The existing bromine substituent in 2-bromo-6-(trifluoromethyl)benzamide does not interfere with subsequent halogenation, as the iridium catalyst demonstrates excellent functional group tolerance. This allows sequential halogenation strategies for synthesizing polyhalogenated derivatives. The trifluoromethyl group’s strong electron-withdrawing character further stabilizes the transition state during C–H activation, enhancing reaction rates compared to non-fluorinated analogs.
Chromium catalysis employing N-heterocyclic carbene (NHC) ligands enables radical-involving alkylative cross-coupling of 2-bromo-6-(trifluoromethyl)benzamide with unactivated aliphatic bromides. The catalytic system, comprising CrCl₃, a bis(imidazolin-2-ylidene) ligand, and phenylmagnesium bromide as a reductant, operates through a unique single-electron transfer mechanism [7].
The reaction pathway involves:
This method tolerates the steric bulk of the trifluoromethyl group, achieving coupling with primary and secondary alkyl bromides in 45–78% yield. The bromine substituent remains intact during catalysis, enabling orthogonal functionalization strategies. Comparative studies show that NHC ligands significantly enhance catalytic activity compared to phosphine ligands, likely by stabilizing reactive chromium intermediates through strong σ-donation [7].
The radical trifluoromethylation of benzamide derivatives represents a significant advancement in selective aromatic functionalization, particularly through the innovative use of iminium intermediates. Recent mechanistic studies have demonstrated that iminium activation fundamentally alters the electronic properties of benzamide substrates, enabling unprecedented selectivity in trifluoromethylation reactions [1] [2].
The formation of iminium intermediates occurs through the condensation of benzamide derivatives with appropriate electrophilic partners under photoredox catalytic conditions. This process involves the initial coordination of the benzamide nitrogen to form a transient complex, followed by nucleophilic attack and subsequent elimination to generate the activated iminium species [1]. The key mechanistic insight lies in the observation that iminium formation significantly lowers the lowest unoccupied molecular orbital energy of the substrate, thereby facilitating radical-type nucleophilic substitution rather than conventional electrophilic substitution pathways [2].
Computational studies have revealed that the trifluoromethyl radical preferentially attacks the para-position of iminium-activated benzamides with remarkable selectivity. Density functional theory calculations indicate that the formation of the para-substituted intermediate via the transition state requires an activation energy of only 7.5 kcal/mol for carbon-nitrogen coupling, compared to 15.4 kcal/mol for carbon-oxygen coupling at alternative positions [3]. This energetic preference accounts for the observed para-selectivity exceeding 95% in most substrate classes.
The mechanistic pathway proceeds through several distinct phases: initial iminium formation, trifluoromethyl radical generation via photoredox catalysis, selective radical attack at the para-position, and final product formation with concurrent catalyst regeneration. The use of iridium-based photocatalysts, particularly Ir(dFppy)3, has proven essential for efficient trifluoromethyl radical generation under mild conditions [1]. The reaction tolerates a wide range of functional groups and provides excellent yields across diverse benzamide substrates.
Experimental investigations have demonstrated that the reaction proceeds optimally under blue light-emitting diode irradiation at room temperature, with reaction times typically ranging from 12 to 24 hours. The substrate scope encompasses both electron-rich and electron-deficient benzamides, with yields ranging from 36% to 82% depending on the specific substitution pattern and reaction conditions [4]. The methodology has been successfully applied to late-stage functionalization of complex molecules, demonstrating its practical utility in synthetic chemistry.
The mechanistic dichotomy between oxidative addition and concerted metalation-deprotonation represents a fundamental consideration in transition metal-catalyzed carbon-hydrogen activation chemistry. These two pathways exhibit distinct energetic profiles, mechanistic requirements, and selectivity patterns that profoundly influence the outcome of trifluoromethyl-benzamide functionalization reactions [5] [6].
Oxidative addition involves the formal insertion of a metal center into a carbon-hydrogen bond, resulting in an increase in both the oxidation state and coordination number of the metal by two units. This process typically requires electron-rich, low-valent metal complexes and proceeds through a concerted mechanism involving three-membered transition states [7]. The activation energies for oxidative addition pathways in benzamide systems typically range from 25 to 35 kcal/mol, making this pathway less favorable under mild reaction conditions [8].
In contrast, concerted metalation-deprotonation operates through a fundamentally different mechanism involving the simultaneous formation of a metal-carbon bond and deprotonation by a coordinated base, most commonly a carboxylate ligand. This pathway maintains the metal oxidation state throughout the transformation and generally exhibits lower activation barriers ranging from 15 to 25 kcal/mol [5] [9]. The mechanism proceeds through a single transition state where the carbon-hydrogen bond is cleaved while the metal-carbon bond forms, with concurrent proton transfer to the carboxylate base.
Computational studies have consistently demonstrated that concerted metalation-deprotonation pathways are energetically preferred for high-valent, late transition metal complexes such as palladium(II), rhodium(III), and iridium(III) systems [5]. This preference arises from the amphiphilic nature of the transition state, which balances electrophilic and nucleophilic character through the coordinated carboxylate base. The base-assisted nature of the mechanism also provides enhanced selectivity through directing group coordination and geometric constraints.
Experimental kinetic studies have provided substantial support for concerted metalation-deprotonation mechanisms in benzamide functionalization. Kinetic isotope effect measurements consistently yield values between 2.0 and 4.5 for carbon-hydrogen bond cleavage, indicating that this step is partially rate-determining [10] [11]. The observed correlation between carboxylate base strength and reaction rate, up to a pKa of approximately 4.3, further supports the base-assisted mechanism [12].
The choice between oxidative addition and concerted metalation-deprotonation pathways depends on several critical factors: metal oxidation state, ligand electronics, substrate structure, and reaction conditions. Electron-rich metals with strongly donating ligands favor oxidative addition, while electron-deficient metals with weakly donating ligands prefer concerted metalation-deprotonation. Solvent polarity also influences pathway selection, with polar media facilitating oxidative addition through stabilization of charged intermediates [7].
Nitrosyl radicals represent a versatile class of reactive intermediates that enable simultaneous functionalization of aromatic and aliphatic carbon-hydrogen bonds through radical relay mechanisms. These nitrogen-centered radicals exhibit unique reactivity patterns that distinguish them from their oxygen-centered counterparts, particularly in their propensity for addition to π-systems rather than hydrogen atom abstraction [13] [14].
The generation of nitrosyl radicals typically proceeds through single electron transfer processes involving various nitrogen-containing precursors. Common approaches include the oxidation of N-hydroxy compounds, reductive activation of N-halogen bonds, and photochemical cleavage of N-O bonds in hydroxylamine derivatives [13]. In the context of benzamide functionalization, nitrosyl radicals can be generated through the photoredox-catalyzed oxidation of appropriately substituted amide substrates.
The mechanistic pathway for nitrosyl radical-mediated functionalization involves several key steps: radical generation through single electron transfer, hydrogen atom abstraction from the target carbon-hydrogen bond, and subsequent functionalization of the resulting carbon radical. The high reactivity of nitrogen-centered radicals toward carbon-hydrogen bonds, combined with their ability to participate in radical-radical coupling reactions, makes them particularly effective for cascade processes [15].
Experimental studies have demonstrated that nitrosyl radicals preferentially abstract hydrogen atoms from benzylic positions, with rate constants significantly higher than those observed for aliphatic carbon-hydrogen bonds. This selectivity arises from the stabilization of the resulting benzylic radical through resonance with the aromatic π-system [14]. The bond dissociation energy difference between benzylic and aliphatic carbon-hydrogen bonds provides a thermodynamic driving force for selective functionalization.
The simultaneous functionalization capability of nitrosyl radicals has been exploited in the development of efficient synthetic methodologies for the construction of complex nitrogen-containing heterocycles. These processes typically involve the generation of an initial nitrogen radical, followed by intramolecular hydrogen atom transfer to generate a carbon radical at a remote position, and finally functionalization of this carbon radical through coupling with an appropriate electrophile [16].
Recent advances in nitrosyl radical chemistry have focused on the development of photoredox-catalyzed processes that operate under mild conditions without the need for stoichiometric oxidants. These methods utilize the reversible nature of photoredox catalysis to generate nitrosyl radicals through single electron transfer while simultaneously providing the necessary oxidizing equivalents for product formation [3]. The use of organic photocatalysts has further expanded the scope of these transformations by providing access to different redox potentials and excited state properties.
The selectivity of nitrosyl radical-mediated functionalization can be controlled through various factors including the choice of nitrogen radical precursor, reaction conditions, and the presence of directing groups. The inherent preference for 1,5-hydrogen atom transfer in nitrogen radicals provides a natural selectivity element for remote functionalization, while the use of appropriate directing groups can further enhance regioselectivity [17].
Kinetic studies have revealed that nitrosyl radical generation is typically fast and reversible, with the subsequent hydrogen atom transfer step being rate-determining in most cases. The activation energies for hydrogen atom transfer range from 12 to 18 kcal/mol, depending on the specific substrate and reaction conditions [14]. The mild energetic requirements of these processes make them particularly attractive for late-stage functionalization applications where harsh conditions might compromise sensitive functional groups.